molecular formula C10H8BrN B595856 6-Bromo-7-methylquinoline CAS No. 122759-89-1

6-Bromo-7-methylquinoline

Cat. No. B595856
Key on ui cas rn: 122759-89-1
M. Wt: 222.085
InChI Key: NMGWSJBVVZOOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507489B2

Procedure details

A mixture of 4-bromo-3-methylaniline (20 g, 107.5 mmol), ferric sulfate (6.6 g, 43.4 mmol), glycerol (40.8 g, 440 mmol), nitrobenzene (8.12 g, 66 mmol), and concentrated sulfuric acid (23 ml) was heated gently. After the first vigorous reaction, the mixture was boiled for 3 h and then evaporated to remove the excess nitrobenzene. The solution was added a saturated aqueous solution of sodium bicarbonate until pH=7-8, then the solution was filtered and extracted with dichloromethane. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The solid was purified by flash column chromatography to give a yellow solid, which was further washed with petroleum ether to give 7.5 g of 6-bromo-7-methyl-quinoline (31% yield): 1H NMR (CDCl3): 2.60 (s, 3H), 7.36 (m, 1H), 7.96 (s, 1H), 8.04 (m, 2H), 8.89 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric sulfate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].O[CH2:11][CH:12]([CH2:14]O)O.[N+](C1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[CH3:9])[N:6]=[CH:14][CH:12]=[CH:11]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
ferric sulfate
Quantity
6.6 g
Type
reactant
Smiles
Name
Quantity
40.8 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
8.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently
CUSTOM
Type
CUSTOM
Details
After the first vigorous reaction
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the excess nitrobenzene
ADDITION
Type
ADDITION
Details
The solution was added a saturated aqueous solution of sodium bicarbonate until pH=7-8
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
WASH
Type
WASH
Details
was further washed with petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C=CC=NC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.